N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide

Description

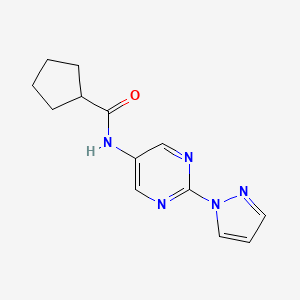

N-(2-(1H-Pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole moiety at the 2-position and a cyclopentanecarboxamide group at the 5-position. The cyclopentanecarboxamide group introduces hydrophobicity and conformational rigidity, which may influence solubility and target selectivity.

Properties

IUPAC Name |

N-(2-pyrazol-1-ylpyrimidin-5-yl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O/c19-12(10-4-1-2-5-10)17-11-8-14-13(15-9-11)18-7-3-6-16-18/h3,6-10H,1-2,4-5H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQOAYWUROSUMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea.

Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Introduction of the Cyclopentanecarboxamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products Formed

Oxidation Products: Oxidized derivatives of the pyrazole ring.

Reduction Products: Reduced derivatives of the pyrimidine ring.

Substitution Products: Substituted derivatives at the pyrimidine ring.

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide has several scientific research applications:

Medicinal Chemistry: The compound has potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is of interest for cancer treatment.

Coordination Chemistry: It can act as a tridentate ligand for the synthesis of transition metal coordination compounds.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of downstream targets involved in cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Yield : Compound 2.14 achieves the highest yield (66%), likely due to the stability of the benzoyl group during synthesis .

- Melting Points : Derivatives with aromatic substituents (e.g., 2.14, 2.15) exhibit higher melting points (>190°C), suggesting stronger intermolecular forces (e.g., hydrogen bonding) compared to aliphatic variants (e.g., 2.12 at 158–161°C) .

Patent-Derived Quinoline-Pyrimidine Hybrids

and describe compounds such as N-(2-(3-cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide. These feature:

- Quinoline Core: Introduces a larger aromatic system, enhancing π-π interactions but reducing solubility.

- Piperidine and Tetrahydrofuran Substituents : Improve conformational flexibility and hydrogen-bonding capacity.

- Biological Relevance: Likely designed for kinase inhibition or anticancer applications due to quinoline’s DNA-intercalating properties .

Comparison with Target Compound :

- The pyrazole group in the target may offer a more compact structure, improving bioavailability compared to bulkier quinoline derivatives.

Cyclopentanecarboxamide Derivatives with Heteroaromatic Substituents

lists N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide, which includes an imidazopyridazine group. Key differences:

Advantages of Target Compound :

- The pyrimidine-pyrazole system provides a balance of aromaticity and nitrogen-rich sites for specific interactions without excessive complexity.

Biological Activity

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a cyclopentanecarboxamide moiety linked to a pyrazolylpyrimidine unit, which is crucial for its biological activity.

Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors. The pyrazole and pyrimidine rings are known for their role in modulating enzymatic activity and receptor binding.

- Enzyme Inhibition : Compounds similar to this compound have demonstrated inhibitory effects on enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX), which are critical in various physiological processes.

- Receptor Modulation : The compound may also act as a modulator for G protein-coupled receptors (GPCRs), influencing signaling pathways involved in inflammation and pain.

Antitumor Activity

Recent studies have shown that compounds containing the pyrazole moiety exhibit significant antitumor activity. For instance, a study demonstrated that derivatives with similar structures could inhibit tumor cell proliferation by inducing apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

This compound has been evaluated for antimicrobial properties against various pathogens. Preliminary results indicate that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Neuroprotective Effects

The neuroprotective potential of similar compounds has been explored, particularly in models of neurodegenerative diseases. Research suggests that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of neuroinflammatory pathways .

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with an IC50 value in the low micromolar range. This suggests strong potential for development as an anticancer agent.

Case Study 2: Neuroprotection in Animal Models

A study conducted on rodent models of Alzheimer's disease showed that administration of the compound led to significant improvements in cognitive function and reduced markers of neuroinflammation. These findings support its potential use in treating neurodegenerative disorders.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.